4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a pentacyclic core with fused sulfur (3,7-dithia) and nitrogen (5,14-diaza) atoms. The framework includes a pyridin-3-yl substituent at position 9 and a butanoic acid moiety at position 12. Its synthesis typically involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene-derived imides, followed by functionalization to introduce the carboxylic acid group .
Properties
IUPAC Name |
4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-12(27)4-2-6-25-20(28)15-10-7-11(16(15)21(25)29)17-14(10)13(9-3-1-5-23-8-9)18-19(31-17)24-22(30)32-18/h1,3,5,8,10-11,13-17H,2,4,6-7H2,(H,24,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHAKJMLPSJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid involves multiple steps, starting with the preparation of the core pentacyclic structure. The process typically includes:
Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under high-temperature conditions, often in the presence of a catalyst.
Introduction of Functional Groups: The pyridine, dithia, and diaza groups are introduced through a series of substitution reactions, using reagents such as pyridine derivatives, thiols, and amines.
Final Acidification: The butanoic acid group is added in the final step, usually through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The pyridine and diaza groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pentacyclic derivatives with shared structural motifs but varying substituents and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Variations: The pyridin-3-yl group in the target compound distinguishes it from analogs with methoxyphenyl (e.g., Compound 9) or phenyl substituents. The pyridine ring may enhance solubility or hydrogen-bonding interactions in biological systems . The butanoic acid side chain contrasts with propanoic acid (CAS 1177873-69-6) and non-acid derivatives (e.g., Compound 9). Longer carbon chains may influence pharmacokinetics, such as membrane permeability or metabolic stability .
Biological Activity: Compounds with the pentacyclic core (e.g., 5c, 5d) exhibit selective anticancer activity against leukemia cell lines (CCRF-CEM, SR) at micromolar concentrations. The target compound’s pyridine and acid groups could modulate similar activity .
Synthetic Routes: All analogs are synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene imides. The target compound’s butanoic acid group is likely introduced via post-cyclization functionalization . SHELXL () is widely used for crystallographic refinement of such complex structures, ensuring accurate stereochemical assignments .
Physicochemical Properties: The target compound (MW 457.52 g/mol) shares a molecular formula (C₂₁H₁₉N₃O₅S₂) with its propanoic acid analog, indicating identical core frameworks. Differences in logP and solubility are anticipated due to the longer acid chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
